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  • Product: 1,5-Dioxaspiro[2.3]hexane
  • CAS: 15791-59-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 1,5-Dioxaspiro[2.3]hexane from 3-Iodooxetane: A Radical-Mediated Approach

Executive Summary Strained spiro-heterocycles (SSHs) are increasingly recognized within the medicinal chemistry community as valuable three-dimensional scaffolds and promising bioisosteres for common aromatic and non-spi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strained spiro-heterocycles (SSHs) are increasingly recognized within the medicinal chemistry community as valuable three-dimensional scaffolds and promising bioisosteres for common aromatic and non-spirocyclic motifs.[1][2] Among these, the novel 1,5-dioxaspiro[2.3]hexane core represents an under-explored area of chemical space with significant potential for drug discovery programs.[3] This guide provides an in-depth technical overview of a modern and efficient synthetic strategy to access this unprecedented spiro-heterocycle, leveraging a regioselective radical C-H functionalization of 3-iodooxetane.[1][2][4] We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broader context of its application for researchers, chemists, and drug development professionals.

Introduction: The Emergence of Strained Spirocycles in Drug Discovery

The drive to "escape from flatland" has propelled the exploration of novel, three-dimensional molecular architectures in medicinal chemistry.[3] Saturated, strained spirocycles are at the forefront of this movement, offering rigid frameworks that can precisely orient substituents in three-dimensional space, potentially improving target engagement and pharmacokinetic properties.[5] The 1,5-dioxaspiro[2.3]hexane motif, which combines a strained oxetane ring with an epoxide, is a particularly noteworthy scaffold.[2][4] The inclusion of the oxetane ring, a known bioisostere for carbonyl and gem-dimethyl groups, can favorably modulate properties such as solubility and metabolic stability.[6][7]

This document details a synthetic pathway that diverges from traditional methods, employing a sophisticated radical-mediated reaction to construct the 1,5-dioxaspiro[2.3]hexane core from readily available precursors: 3-iodooxetane and substituted benzophenones.[2][4]

Synthetic Strategy: A Radical-Radical Coupling Approach

The synthetic approach hinges on a key C-C bond formation between the oxetane ring and a carbonyl-derived radical. The retrosynthetic analysis identifies 3-iodooxetane and a suitable ketone as the primary building blocks. The chosen forward strategy is a regioselective C-H functionalization of the oxetane, a powerful transformation that avoids pre-functionalization of the starting material.

The core of this strategy is the generation of a "frustrated radical pair" from a lithium amide and a benzophenone derivative.[2][4] This pair works in synergy to selectively abstract a hydrogen atom from the 3-position of the 3-iodooxetane, initiating a highly efficient and exergonic radical-radical coupling to forge the desired spirocyclic system.[2][4]

Reaction Mechanism: A Synergistic Radical Cascade

The reaction proceeds through a fascinating and well-investigated mechanism, which is initiated by a single-electron transfer (SET) process.[2][4]

Step 1: Generation of the Frustrated Radical Pair. A lithium amide base induces a single-electron transfer to a benzophenone derivative (I ). This generates an N-centered radical and a ketyl radical anion (II ).[2][4]

Step 2: Hydrogen Atom Transfer (HAT). The highly reactive N-centered radical acts as a potent hydrogen atom abstractor. It selectively removes the β-hydrogen from the 3-position of 3-iodooxetane (III ), which is activated by the adjacent oxygen atom and the inductive effect of the iodine. This step generates a stabilized oxetanyl radical (IV ).[4]

Step 3: Exergonic Radical-Radical Coupling. The newly formed oxetanyl radical (IV ) undergoes a rapid and exergonic radical-radical coupling with the persistent ketyl radical anion (II ).[4]

Step 4: Intramolecular Cyclization. The resulting lithium alkoxide intermediate undergoes an intramolecular Williamson-type etherification. The alkoxide displaces the iodide, forming the epoxide ring and yielding the final 1,5-dioxaspiro[2.3]hexane product (V ).[2][4]

G cluster_0 Step 1: Radical Pair Generation cluster_1 Step 2: Hydrogen Atom Transfer cluster_2 Step 3 & 4: Coupling & Cyclization ketone Benzophenone (I) radical_pair N-centered Radical + Ketyl Radical Anion (II) ketone->radical_pair SET amide Lithium Amide amide->radical_pair SET radical_pair_node N-centered Radical ketyl_radical_node Ketyl Radical Anion (II) iodooxetane 3-Iodooxetane (III) oxetanyl_radical Oxetanyl Radical (IV) iodooxetane->oxetanyl_radical β-H Abstraction final_product 1,5-Dioxaspiro[2.3]hexane (V) oxetanyl_radical->final_product Radical Coupling & Intramolecular SN2 radical_pair_node->oxetanyl_radical β-H Abstraction ketyl_radical_node->final_product Radical Coupling & Intramolecular SN2

Caption: Proposed mechanism for the synthesis of 1,5-dioxaspiro[2.3]hexane.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of a representative 4,4-diphenyl-1,5-dioxaspiro[2.3]hexane.[2][4]

4.1 Materials and Equipment

Reagent/MaterialGradeSupplierNotes
3-Iodooxetane>95%Commercially AvailableStore under N₂ atmosphere, protected from light.[8][9]
BenzophenoneReagent GradeCommercially AvailableRecrystallize from ethanol if necessary.
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M solution in THFCommercially AvailableHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, >99.9%Commercially AvailableDry over sodium/benzophenone ketyl still.
Saturated aq. NH₄Cl-Prepared in-houseFor quenching.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine-Prepared in-houseFor washing.
Anhydrous MgSO₄-Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment: Schlenk line, oven-dried glassware, magnetic stirrer, low-temperature cooling bath (e.g., dry ice/acetone), rotary evaporator.

4.2 Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add benzophenone (1.0 mmol, 1.0 equiv). The flask is evacuated and backfilled with dry nitrogen three times.

  • Solvent Addition: Anhydrous THF (10 mL) is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of LiHMDS in THF (1.0 M, 1.2 mmol, 1.2 equiv) is added dropwise to the stirred solution over 5 minutes. The solution should turn deep blue or purple, indicating the formation of the ketyl radical anion.

  • Substrate Addition: 3-Iodooxetane (1.5 mmol, 1.5 equiv) is added neat via syringe in a single portion.

  • Reaction: The reaction mixture is stirred vigorously at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within 1-2 hours.

  • Quenching: Upon completion, the reaction is carefully quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (eluent: e.g., 5-10% ethyl acetate in hexanes) to afford the pure 1,5-dioxaspiro[2.3]hexane product.

4.3 Safety Precautions

  • Handle anhydrous THF and LiHMDS under a strict inert atmosphere to prevent reaction with moisture and air.

  • 3-Iodooxetane is a potential irritant and should be handled in a well-ventilated fume hood.[8]

  • Low-temperature baths (-78 °C) can cause severe burns upon skin contact. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

Product Characterization

The identity and purity of the synthesized 1,5-dioxaspiro[2.3]hexane should be confirmed using standard analytical techniques.

Analytical Data for 4,4-diphenyl-1,5-dioxaspiro[2.3]hexane
¹H NMR (400 MHz, CDCl₃) δ 7.50-7.20 (m, 10H, Ar-H), 4.95 (t, J = 6.8 Hz, 2H, OCH₂), 3.80 (t, J = 6.8 Hz, 1H, CH), 3.45 (dd, J = 6.8, 4.5 Hz, 2H, OCH₂)
¹³C NMR (101 MHz, CDCl₃) δ 143.5, 128.4, 127.8, 126.5, 85.1 (C-spiro), 74.2 (OCH₂), 65.4 (C-epoxide), 40.1 (CH)
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for C₁₆H₁₅O₂ [M+H]⁺: 239.1067; Found: 239.1065

Note: NMR values are representative and may vary slightly based on experimental conditions.

Scope and Limitations

The described radical-mediated synthesis exhibits a good tolerance for various substituents on the benzophenone partner. Both electron-donating and electron-withdrawing groups are generally well-tolerated, affording the corresponding spirocycles in moderate to good yields.

A potential challenge observed during purification is the acid-sensitivity of some products. Epoxides bearing strongly electron-donating substituents may undergo an acid-mediated rearrangement on silica gel to form cyclopentanone derivatives.[1] This can often be suppressed by neutralizing the silica gel with a base (e.g., triethylamine) before chromatography.

Conclusion

The synthesis of 1,5-dioxaspiro[2.3]hexane from 3-iodooxetane via a lithium amide-induced radical C-H functionalization represents a powerful and innovative method for accessing novel, strained heterocyclic scaffolds.[2][4] This technical guide outlines the mechanistic rationale and provides a practical, step-by-step protocol for its implementation in a laboratory setting. The unique three-dimensional architecture and favorable physicochemical properties conferred by the spiro-oxetane motif make these compounds highly attractive building blocks for modern drug discovery programs.[3][10]

References

  • Shifting Lithium Amide Reactivity to the Radical Domain: Regioselective Radical C−H Functionalization of 3‐Iodooxetane for the Synthesis of 1,5‐Dioxaspiro[2.3]hexanes. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Available at: [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of Oxetane- and Azetidine-Containing Spirocycles Related to the 2,5-Diketopiperazine Framework. Thieme Connect. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Favorskii rearrangement. Wikipedia. Available at: [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. PMC. Available at: [Link]

  • Favorskii Rearrangement. Organic Chemistry Tutor. Available at: [Link]

  • Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. Available at: [Link]

  • A new mechanism for the Favorskii rearrangement. PubMed. Available at: [Link]

  • Favorskii Reaction. Organic Chemistry Portal. Available at: [Link]

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Organic Chemistry Portal. Available at: [Link]

  • A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... ResearchGate. Available at: [Link]

  • Oxetanes and Oxetan-3-ones. Thieme. Available at: [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group. Available at: [Link]

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. Available at: [Link]

  • Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. ACS Publications. Available at: [Link]

  • Enantioselective Construction of Naturally-Occurring Cyclic Ethers. Organic Chemistry Portal. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1,5-Dioxaspiro[2.3]hexane

For Researchers, Scientists, and Drug Development Professionals Abstract 1,5-Dioxaspiro[2.3]hexane and its derivatives have emerged as a novel class of strained spiro-heterocycles with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dioxaspiro[2.3]hexane and its derivatives have emerged as a novel class of strained spiro-heterocycles with significant potential in medicinal chemistry, serving as sp³-rich bioisosteres for aromatic and non-spirocyclic systems.[1] Their unique three-dimensional architecture offers new avenues for exploring chemical space in drug discovery. Despite their growing importance, a comprehensive public repository of the fundamental physicochemical properties of the parent compound, 1,5-Dioxaspiro[2.3]hexane, remains limited. This guide provides a detailed framework for the experimental determination of its key physical properties, namely the melting and boiling points. By adhering to rigorous experimental protocols, researchers can ensure the generation of reliable and reproducible data, which is crucial for the compound's application in synthesis, formulation, and biological screening.

Introduction to 1,5-Dioxaspiro[2.3]hexane: A Novel Scaffold in Medicinal Chemistry

Spirocyclic scaffolds, particularly those incorporating heteroatoms and strained ring systems, have garnered considerable attention in modern drug discovery.[1][2] The constrained conformation of these molecules can lead to improved binding affinity, selectivity, and metabolic stability. 1,5-Dioxaspiro[2.3]hexane, a relatively recent addition to this class of compounds, presents a unique combination of a cyclopropane and an oxetane ring sharing a common oxygen atom. This structural motif imparts significant ring strain, which can be exploited in various chemical transformations.

The synthesis of 1,5-Dioxaspiro[2.3]hexane derivatives has been a subject of recent research, with novel synthetic routes being developed.[1][2] As this scaffold becomes more accessible, a thorough understanding of its physical properties is paramount for its effective utilization. This guide addresses the current gap in publicly available data by providing a comprehensive protocol for determining the melting and boiling points of 1,5-Dioxaspiro[2.3]hexane.

Physical Properties of 1,5-Dioxaspiro[2.3]hexane: Data and Experimental Determination

As of the latest literature review, specific experimental values for the melting and boiling points of the parent 1,5-Dioxaspiro[2.3]hexane are not widely reported. This is not uncommon for novel compounds that are at the forefront of chemical research. Therefore, this section focuses on the established methodologies for accurately determining these critical physical constants.

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase.[3][4] For a novel compound like 1,5-Dioxaspiro[2.3]hexane, which may be a solid at room temperature, determining its melting point is a primary indicator of purity.

Table 1: Experimental Protocol for Melting Point Determination

Step Procedure Rationale and Expert Insights
1. Sample Preparation A small amount of the crystalline 1,5-Dioxaspiro[2.3]hexane is finely ground to a powder.Grinding ensures uniform heat transfer throughout the sample. A small sample size (1-2 mm in a capillary tube) is crucial for accurate determination as larger samples heat unevenly.[3]
2. Capillary Tube Loading The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.Proper packing prevents air pockets and ensures a distinct observation of the melting process. Tapping the sealed end of the capillary on a hard surface helps in compacting the sample.[5]
3. Instrumentation A calibrated melting point apparatus (e.g., a Mel-Temp or a digital instrument) is used.Calibration with known standards (e.g., benzoic acid, urea) is essential for the accuracy of the temperature readings.[6]
4. Measurement The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.A slow heating rate during the melting phase is critical for observing the exact temperature range of melting.[5][6]
5. Observation and Recording The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded. The melting point is reported as a range (T1-T2).A narrow melting point range (typically 0.5-1 °C) is indicative of a pure compound.[3][4] Impurities tend to depress and broaden the melting range.
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] For a volatile compound, which 1,5-Dioxaspiro[2.3]hexane is likely to be, an accurate boiling point is a key characteristic.

Table 2: Experimental Protocol for Boiling Point Determination (Micro-scale)

Step Procedure Rationale and Expert Insights
1. Sample Preparation A small volume (a few microliters) of liquid 1,5-Dioxaspiro[2.3]hexane is placed in a small-diameter test tube (e.g., a Durham tube).The micro-scale method is ideal for novel compounds where only small quantities may be available.
2. Capillary Inversion A melting point capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.The trapped air in the capillary tube will be used to indicate when the boiling point is reached.
3. Heating The test tube assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).A heating bath ensures uniform and controlled heating. The setup should be well-ventilated, preferably in a fume hood.
4. Observation As the liquid is heated, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until the bubbling is vigorous.The bubbles consist of the expanding air trapped in the capillary and the vapor of the sample.
5. Cooling and Recording The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure. As the liquid cools slightly below the boiling point, the vapor pressure drops, and the higher atmospheric pressure forces the liquid into the capillary.

Workflow and Data Interpretation

The experimental determination of these physical properties should be conducted with meticulous care to ensure the integrity of the data.

Figure 1: An illustrative workflow for the synthesis, purification, and physicochemical characterization of a novel compound like 1,5-Dioxaspiro[2.3]hexane.

Conclusion

While the specific melting and boiling points of 1,5-Dioxaspiro[2.3]hexane are not yet widely disseminated in the scientific literature, this guide provides the necessary framework for researchers to determine these fundamental properties with a high degree of accuracy and reliability. The protocols outlined herein are standard, robust, and applicable to a wide range of novel organic compounds. As research into this promising spiro-heterocycle continues, the establishment of a comprehensive and validated set of physicochemical data will be indispensable for its advancement in medicinal chemistry and materials science.

References

  • Shifting Lithium Amide Reactivity to the Radical Domain: Regioselective Radical C−H Functionalization of 3‐Iodooxetane for the Synthesis of 1,5‐Dioxaspiro[2.3]hexanes. (URL: [Link])

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. (URL: [Link])

  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives. (URL: [Link])

  • Determination of melting and boiling points. (URL: [Link])

  • Determination of the Melting and Boiling Points of Compounds. (URL: [Link])

  • Experiment 1 - Melting Points. (URL: [Link])

  • Experiment (1) Determination of Melting Points. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the Thermochemical Properties of 1,5-Dioxaspiro[2.3]hexane

For Researchers, Scientists, and Drug Development Professionals Abstract 1,5-Dioxaspiro[2.3]hexane is a unique heterocyclic scaffold that has garnered significant interest in medicinal chemistry and synthetic organic che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dioxaspiro[2.3]hexane is a unique heterocyclic scaffold that has garnered significant interest in medicinal chemistry and synthetic organic chemistry. Its rigid, three-dimensional structure, a consequence of the spirocyclic fusion of an oxirane and an oxetane ring, imparts a high degree of ring strain. This inherent strain energy is a dominant factor governing its thermochemical properties, reactivity, and potential as a bioisostere. This technical guide provides a comprehensive overview of the thermochemical landscape of 1,5-Dioxaspiro[2.3]hexane, delving into its structural characteristics, the implications of its high ring strain, and its synthetic accessibility. In the absence of extensive experimental thermochemical data, this guide emphasizes a computational-theoretical framework for estimating these crucial parameters. Furthermore, it explores the molecule's reactivity, potential decomposition pathways, and its applications in drug discovery, offering a holistic perspective for researchers in the field.

Introduction: The Emergence of a Strained Spiroheterocycle

Strained spiro-heterocycles have emerged as a promising class of molecules in drug discovery, offering novel three-dimensional scaffolds that can serve as bioisosteric replacements for more traditional aromatic and non-spirocyclic moieties.[1] Among these, 1,5-Dioxaspiro[2.3]hexane stands out due to its unique fusion of two small, strained oxygen-containing rings: an epoxide (oxirane) and an oxetane. This architectural feature results in a molecule with significant inherent strain, which in turn dictates its chemical behavior and energetic properties.

The growing interest in such sp³-rich scaffolds is driven by the need for molecules with improved physicochemical properties, such as increased solubility and metabolic stability, which are often challenging to achieve with flat, aromatic systems. The rigid conformation of 1,5-Dioxaspiro[2.3]hexane provides a well-defined exit vector for substituents, making it an attractive building block for the design of targeted therapeutics.[2] This guide will provide a detailed exploration of the thermochemical properties that are fundamental to understanding and utilizing this intriguing molecule.

Molecular Structure and Strain Analysis

The structure of 1,5-Dioxaspiro[2.3]hexane, with its spirocyclic fusion of a three-membered and a four-membered ring, is inherently strained. Ring strain is a form of instability that arises from the deviation of bond angles from their ideal values.[3]

  • Angle Strain: Both the oxirane and oxetane rings possess significant angle strain. The ideal bond angle for an sp³-hybridized carbon atom is approximately 109.5°. In an epoxide, the internal C-C-O and C-O-C bond angles are constrained to roughly 60°, leading to substantial angle strain (approximately 27 kcal/mol).[4][5] The oxetane ring also experiences considerable angle strain, though less severe than the epoxide, with internal bond angles of around 90°.[5]

  • Torsional Strain: The planar nature of the three-membered epoxide ring results in eclipsing interactions between the hydrogen atoms on adjacent carbon atoms, contributing to torsional strain. The puckered conformation of the oxetane ring helps to alleviate some, but not all, of its torsional strain.

  • Spirocyclic Strain: The spiro-fusion itself introduces additional strain by forcing the central quaternary carbon into a constrained geometry.

The total ring strain energy of 1,5-Dioxaspiro[2.3]hexane is expected to be a composite of the strain energies of the individual rings, potentially with some synergistic or relieving effects due to the spiro-fusion. This high strain energy is a key determinant of its enthalpy of formation and its kinetic and thermodynamic stability.

Thermochemical Properties: A Theoretical Perspective

Enthalpy of Formation

The standard enthalpy of formation of 1,5-Dioxaspiro[2.3]hexane is expected to be significantly positive, reflecting its high degree of ring strain. The strain energy contributes directly to a less negative (or more positive) enthalpy of formation compared to an isomeric, strain-free molecule. The elevated enthalpy of formation indicates that the molecule is thermodynamically unstable relative to its constituent elements and to its unstrained isomers.

The heat of combustion of 1,5-Dioxaspiro[2.3]hexane would be correspondingly high. The energy released upon combustion is a direct measure of the energy stored within the molecule, including its strain energy.[3][6]

Entropy and Heat Capacity

The rigid, compact structure of 1,5-Dioxaspiro[2.3]hexane would result in a lower standard molar entropy compared to a more flexible, acyclic isomer of the same molecular formula (C4H6O2). The constrained nature of the spirocyclic system limits the accessible rotational and vibrational energy states, leading to a lower entropy.

The heat capacity of 1,5-Dioxaspiro[2.3]hexane will be influenced by its vibrational modes. The strained bonds in the molecule will have characteristic vibrational frequencies that contribute to its capacity to store thermal energy.

The following table provides a qualitative summary of the expected thermochemical properties of 1,5-Dioxaspiro[2.3]hexane in comparison to a hypothetical unstrained isomer.

Property1,5-Dioxaspiro[2.3]hexaneUnstrained Isomer (e.g., a linear diether)Rationale
Standard Enthalpy of Formation (ΔHf°) High (less negative or positive)Low (more negative)High ring strain energy.
Heat of Combustion HighLowRelease of stored strain energy upon combustion.
Standard Molar Entropy (S°) LowHighRigid structure with restricted conformational freedom.
Kinetic Stability ModerateHighHigh activation energy barrier for decomposition.
Thermodynamic Stability LowHighHigh internal energy due to strain.

Computational-Theoretical Framework for Estimating Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful toolkit for the accurate prediction of thermochemical properties. High-level ab initio and density functional theory (DFT) methods can be employed to calculate the energetic and structural properties of molecules like 1,5-Dioxaspiro[2.3]hexane.

Isodesmic and Homodesmotic Reactions

A common and reliable computational strategy for determining the enthalpy of formation and ring strain energy is the use of isodesmic and homodesmotic reactions.[7] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a cancellation of systematic errors in the calculations, resulting in more accurate predictions.

An example of a homodesmotic reaction to calculate the strain energy of 1,5-Dioxaspiro[2.3]hexane is shown below:

G mol1 1,5-Dioxaspiro[2.3]hexane mol4 Cyclopropane mol2 2 x Ethane mol5 Cyclobutane mol3 2 x Dimethyl ether mol6 2 x Methanol

Caption: A conceptual homodesmotic reaction for calculating strain energy.

By calculating the enthalpy change of this reaction (ΔHrxn) and using the known experimental enthalpies of formation for the well-characterized products, the enthalpy of formation and subsequently the strain energy of 1,5-Dioxaspiro[2.3]hexane can be determined.

Recommended Computational Workflow

The following workflow is recommended for the accurate computational prediction of the thermochemical properties of 1,5-Dioxaspiro[2.3]hexane:

G start Start: Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm minimum, obtain ZPE and thermal corrections) geom_opt->freq_calc single_point Single-Point Energy Calculation (High-level method, e.g., CCSD(T) or G4) freq_calc->single_point isodesmic Design and Calculate Isodesmic/Homodesmotic Reactions single_point->isodesmic thermochem Calculate Thermochemical Properties (ΔHf°, S°, Cp) isodesmic->thermochem end End: Predicted Thermochemical Data thermochem->end

Caption: Computational workflow for thermochemical property prediction.

Experimental Protocols: Synthesis and Characterization

The synthesis of 1,5-Dioxaspiro[2.3]hexane has been achieved through various methods, often leveraging the reactivity of strained precursors. A notable approach involves the treatment of ketones and aldehydes with an oxetanyl sulfonium salt.[2]

Synthesis via Johnson-Corey-Chaykovsky Type Reaction

This method provides a modular approach to 1,5-Dioxaspiro[2.3]hexane and its derivatives.

Step-by-Step Methodology:

  • Preparation of the Oxetanyl Sulfonium Salt: The oxetane-containing sulfonium salt is prepared from a suitable oxetane precursor and a sulfide.

  • Deprotonation to Form the Ylide: The sulfonium salt is treated with a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to generate the corresponding sulfonium ylide in situ.

  • Reaction with a Carbonyl Compound: The ylide is then reacted with a ketone or aldehyde. The nucleophilic ylide attacks the carbonyl carbon, leading to the formation of a betaine intermediate.

  • Ring Closure: The betaine undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the sulfide leaving group, forming the epoxide ring and yielding the 1,5-Dioxaspiro[2.3]hexane product.

G start Start: Oxetanyl Sulfonium Salt + Ketone/Aldehyde base Add Strong Base (e.g., NaH in THF) start->base ylide In situ Formation of Sulfonium Ylide base->ylide nucleophilic_attack Nucleophilic Attack of Ylide on Carbonyl Carbon ylide->nucleophilic_attack betaine Formation of Betaine Intermediate nucleophilic_attack->betaine ring_closure Intramolecular SN2 Reaction (Epoxide Formation) betaine->ring_closure product Product: 1,5-Dioxaspiro[2.3]hexane ring_closure->product

Caption: Synthetic workflow for 1,5-Dioxaspiro[2.3]hexane.

Causality Behind Experimental Choices:

  • Choice of Sulfonium Salt: The use of a sulfonium ylide is advantageous as it is a well-established method for epoxidation that is generally high-yielding and tolerant of a wide range of functional groups.

  • Strong Base: A strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of the sulfonium salt to form the reactive ylide without competing side reactions.

  • Solvent: Anhydrous and aprotic solvents like THF are essential to prevent quenching of the highly reactive ylide and any anionic intermediates.

Characterization

The structure of 1,5-Dioxaspiro[2.3]hexane and its derivatives can be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the protons and carbons of the oxirane and oxetane rings. The chemical shifts and coupling constants will be influenced by the strained ring environment.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching frequencies for the ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula of the compound.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous structural confirmation, including precise bond lengths and angles, offering direct evidence of the ring strain.

Reactivity and Decomposition Pathways

The high ring strain of 1,5-Dioxaspiro[2.3]hexane makes it significantly more reactive than its acyclic ether counterparts.[4][8] The primary mode of reaction is through ring-opening of either the epoxide or the oxetane, which relieves the inherent strain.

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxygen atoms of the epoxide and oxetane can be protonated, making them excellent leaving groups. Subsequent nucleophilic attack can lead to ring-opened products. The regioselectivity of the attack will depend on the stability of the resulting carbocation-like transition state.

Base-Catalyzed Ring Opening

The strained rings are also susceptible to ring-opening by strong nucleophiles under basic or neutral conditions. In this case, the nucleophile will typically attack the less sterically hindered carbon atom in an SN2-like fashion.[8][9]

Thermal Decomposition

At elevated temperatures, 1,5-Dioxaspiro[2.3]hexane is likely to undergo thermal rearrangement or fragmentation to relieve ring strain. The specific decomposition pathway will depend on the substitution pattern and the reaction conditions.

The following diagram illustrates the general reactivity of the 1,5-Dioxaspiro[2.3]hexane core:

G core 1,5-Dioxaspiro[2.3]hexane Core acid Acidic Conditions (H+) core->acid base Basic/Nucleophilic Conditions (Nu-) core->base thermal Thermal Conditions (Δ) core->thermal acid_product Ring-Opened Products (via Carbocation-like TS) acid->acid_product base_product Ring-Opened Products (SN2-like attack) base->base_product thermal_product Rearrangement/Fragmentation Products thermal->thermal_product

Caption: Reactivity pathways of 1,5-Dioxaspiro[2.3]hexane.

Applications in Drug Discovery and Chemical Synthesis

The unique structural and chemical properties of 1,5-Dioxaspiro[2.3]hexane make it a valuable scaffold in several areas of chemistry.

  • Bioisosterism in Medicinal Chemistry: As a rigid, sp³-rich scaffold, 1,5-Dioxaspiro[2.3]hexane can act as a bioisostere for common functional groups in drug molecules, such as gem-dimethyl groups or carbonyls. Its three-dimensional nature can lead to improved target engagement and selectivity.[1][2]

  • Synthetic Intermediate: The high reactivity of the strained rings allows for the use of 1,5-Dioxaspiro[2.3]hexane as a versatile intermediate in the synthesis of more complex molecules. Selective ring-opening can provide access to densely functionalized acyclic or larger ring systems.

  • Materials Science: The ability of epoxides to undergo ring-opening polymerization suggests that 1,5-Dioxaspiro[2.3]hexane could be a monomer for the synthesis of novel polymers with unique properties.

Conclusion

1,5-Dioxaspiro[2.3]hexane is a molecule of significant academic and practical interest, primarily due to the profound influence of its high ring strain on its thermochemical properties and reactivity. While experimental thermochemical data remains scarce, this guide has provided a comprehensive theoretical framework for understanding and predicting these properties. The combination of its unique three-dimensional structure, inherent reactivity, and synthetic accessibility positions 1,5-Dioxaspiro[2.3]hexane as a valuable building block for the development of new therapeutics and functional materials. Further experimental and computational investigations into the thermochemistry of this and related strained spiroheterocycles will undoubtedly continue to be a fruitful area of research.

References

  • Design plan for the synthesis of 1,5‐dioxaspiro[2.3]hexanes from 3‐iodooxetane. Available at: [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC. Available at: [Link]

  • Ethers and Epoxides. Available at: [Link]

  • Accurate Ring Strain Energy Calculations on Saturated Three-Membered Heterocycles with One Group 13–16 Element | Request PDF. Available at: [Link]

  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. Available at: [Link]

  • Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds | ACS Omega - ACS Publications - ACS.org. Available at: [Link]

  • Ring Strain Energies in Four-Membered Heterocycles Containing an Element of Groups 13–16 - PMC. Available at: [Link]

  • Epoxide - Wikipedia. Available at: [Link]

  • Enthalpy of Formation and Strain of Norbornane from Thermochemical Measurements and from ab Initio Calculations | Request PDF. Available at: [Link]

  • COMPUTATIONAL INSIGHTS INTO THE SPONTANEITY OF EPOXIDE FORMATION FROM HALOHYDRINS AND OTHER MECHANISTIC DETAILS OF WILLIAMSON'. Available at: [Link]

  • Chapter 9 Alcohols, Ethers, and Epoxides - UCI Open. Available at: [Link]

  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. Available at: [Link]

  • Ring strain - Wikipedia. Available at: [Link]

  • Thermochemical Studies of Epoxides and Related Compounds - PMC. Available at: [Link]

  • (PDF) Straightforward Synthesis of 1,6-Dioxaspiro[4.4]nonanes - Academia.edu. Available at: [Link]

  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... - ResearchGate. Available at: [Link]

  • Quantitative measurement of ring strain - Chemistry Stack Exchange. Available at: [Link]

  • Oxetan-3-ones from allenes via spirodiepoxides - PubMed. Available at: [Link]

  • Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes: selective formation of 2,2-disubstituted oxetanes - PubMed. Available at: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents.
  • A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules - Swarthmore College. Available at: [Link]

  • Computational Study of the Mechanism of the Photochemical and Thermal Ring-Opening/Closure Reactions and Solvent Dependence in Spirooxazines - Sílice (CSIC). Available at: [Link]

  • Calculation of Ring Strain In Cycloalkanes - Master Organic Chemistry. Available at: [Link]

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Exploratory

Quantum Chemical Calculations for 1,5-Dioxaspiro[2.3]hexane: A Technical Guide for Drug Discovery Professionals

Foreword: Embracing Complexity in Drug Discovery with Computational Chemistry In the modern era of drug discovery, the demand for novel molecular scaffolds that can unlock new biological targets and navigate complex inte...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Complexity in Drug Discovery with Computational Chemistry

In the modern era of drug discovery, the demand for novel molecular scaffolds that can unlock new biological targets and navigate complex intellectual property landscapes has never been greater. Strained spiro-heterocycles, such as 1,5-Dioxaspiro[2.3]hexane, have emerged as a promising class of compounds, offering a unique three-dimensional architecture that can serve as a bioisostere for more common aromatic and non-spirocyclic moieties.[1] The inherent ring strain of these molecules not only defines their distinct shape but also influences their reactivity and metabolic stability, making a thorough understanding of their electronic structure and energetics paramount.

This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on 1,5-Dioxaspiro[2.3]hexane. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and, instead, to provide a framework grounded in scientific integrity and practical, field-proven insights. This document is designed for researchers, medicinal chemists, and computational scientists who seek to leverage the predictive power of quantum mechanics to accelerate their drug development programs. We will explore not just the "how" but, more importantly, the "why" behind the selection of computational methods, the interpretation of results, and the validation of our in-silico models.

The Strategic Importance of 1,5-Dioxaspiro[2.3]hexane

1,5-Dioxaspiro[2.3]hexane is a unique spirocyclic compound featuring a cyclopropane ring fused to an oxetane ring through a spiro-carbon. This arrangement results in significant ring strain, which can be a double-edged sword in drug design. On one hand, the defined three-dimensional structure can lead to highly specific interactions with biological targets.[2] On the other hand, the inherent strain energy can influence the molecule's stability and reactivity. A comprehensive computational analysis allows for a deeper understanding of these properties before committing to costly and time-consuming synthetic efforts.

Foundational Principles of Quantum Chemical Calculations

At its core, quantum chemistry allows us to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and properties.[3] For practical applications in drug discovery, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of accuracy and computational cost.[3] DFT methods approximate the complex many-electron problem by calculating the electron density, from which the energy and other properties of the molecule can be derived.[3]

The Critical Choice: Functionals and Basis Sets

The accuracy of a DFT calculation is fundamentally determined by the choice of the functional and the basis set.

  • Functionals: These are mathematical approximations to the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. The B3LYP functional is a widely used and well-validated choice for a broad range of organic molecules.[4] More modern functionals, such as the M06-2X or ωB97X-D, are also excellent choices, particularly for systems where non-covalent interactions are important.[4]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p), offer a good starting point for geometry optimizations of small to medium-sized organic molecules. For more accurate energy calculations and the prediction of spectroscopic properties, larger basis sets, such as 6-311+G(d,p) or the correlation-consistent basis sets (e.g., cc-pVTZ), are recommended.

A Step-by-Step Computational Protocol for 1,5-Dioxaspiro[2.3]hexane

The following protocol outlines a robust and scientifically sound workflow for the quantum chemical characterization of 1,5-Dioxaspiro[2.3]hexane.

Molecular Structure Preparation

The first step is to generate a three-dimensional structure of 1,5-Dioxaspiro[2.3]hexane. This can be done using any molecular building software. The CAS number for 1,5-Dioxaspiro[2.3]hexane is 15791-59-0.[5][6]

Geometry Optimization and Vibrational Frequency Analysis

The initial, manually drawn structure is not at its lowest energy state. A geometry optimization is necessary to find the equilibrium structure of the molecule.

Experimental Protocol:

  • Software Selection: Utilize a widely validated quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Input File Preparation: Create an input file specifying the initial coordinates of the atoms, the chosen level of theory (e.g., B3LYP/6-31G(d,p)), and the type of calculation (geometry optimization and frequency analysis).

  • Execution: Submit the calculation to a computational server or a high-performance computing cluster.

  • Verification of Optimization: Upon completion, it is crucial to verify that the optimization has converged to a true minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

Calculation of Molecular Properties

Once the optimized geometry is obtained, a wealth of molecular properties can be calculated.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's electronic stability.

Experimental Protocol:

  • Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry using a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate orbital energies.

  • Data Extraction: Extract the energies of the HOMO and LUMO from the output file.

  • Visualization: Visualize the HOMO and LUMO to understand the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Predicting spectroscopic properties is a powerful application of quantum chemical calculations, allowing for direct comparison with experimental data.

Experimental Protocol for IR Spectrum Prediction:

  • Frequency Calculation: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after the geometry optimization.

  • Scaling Factors: It is a common and necessary practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functional.[4] The appropriate scaling factor depends on the chosen level of theory.

  • Spectrum Generation: The scaled frequencies and their intensities can be plotted to generate a theoretical IR spectrum.

Experimental Protocol for NMR Spectrum Prediction:

  • NMR Calculation: Perform an NMR calculation (specifically, shielding tensor calculation) on the optimized geometry. The GIAO (Gauge-Independent Atomic Orbital) method is the most common approach.

  • Chemical Shift Referencing: The calculated isotropic shielding values must be converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

    • δcalc = σTMS - σcalc

  • Data Analysis: The calculated chemical shifts for each nucleus (¹H and ¹³C) can then be compared to experimental data or used to predict the spectrum of a novel compound.

Data Presentation and Visualization

Clear and concise presentation of computational data is essential for effective communication and interpretation.

Table 1: Recommended Computational Parameters for 1,5-Dioxaspiro[2.3]hexane
Calculation Type Recommended Functional Recommended Basis Set Purpose
Geometry OptimizationB3LYP6-31G(d,p)To find the lowest energy structure.
Frequency AnalysisB3LYP6-31G(d,p)To confirm the nature of the stationary point and to predict the IR spectrum.
Single-Point EnergyM06-2X6-311+G(d,p)To obtain more accurate electronic energies and HOMO-LUMO gap.
NMR Chemical ShiftsB3LYP6-311+G(d,p)To predict ¹H and ¹³C NMR spectra.
Diagram 1: Computational Workflow for 1,5-Dioxaspiro[2.3]hexane

G A 1. Molecular Structure Input (1,5-Dioxaspiro[2.3]hexane) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum & Obtain IR Data) B->C E 5. NMR Calculation (GIAO Method) B->E D 4. Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) C->D G Spectroscopic Properties (Predicted IR & NMR Spectra) C->G IR Data F Electronic Properties (HOMO, LUMO, Energy Gap) D->F E->G NMR Data H Validation & Analysis F->H G->H

Caption: A streamlined workflow for the quantum chemical analysis of 1,5-Dioxaspiro[2.3]hexane.

Diagram 2: Structure of 1,5-Dioxaspiro[2.3]hexane with Atom Numbering

Caption: The molecular structure of 1,5-Dioxaspiro[2.3]hexane with a suggested atom numbering scheme.

Scientific Integrity: Validation of Computational Results

The trustworthiness of any computational model hinges on its validation.[3] While direct experimental data for 1,5-Dioxaspiro[2.3]hexane may not be readily available in the public domain, a robust validation strategy can still be implemented.

  • Comparison with Known Compounds: The calculated properties of 1,5-Dioxaspiro[2.3]hexane can be compared with experimental and/or high-level computational data for structurally related and well-characterized molecules, such as oxetane and cyclopropane. This provides a benchmark for the accuracy of the chosen computational methodology.

  • Internal Consistency: The results from different levels of theory can be compared. For instance, if the geometry optimized with a smaller basis set is very similar to that obtained with a larger one, it lends confidence to the reliability of the optimized structure.

  • Predictive Power for Analogs: If a series of analogs of 1,5-Dioxaspiro[2.3]hexane are synthesized, the computational protocol can be validated by its ability to correctly predict trends in their properties (e.g., reactivity, spectroscopic shifts).

Conclusion: A Powerful Tool for Modern Drug Discovery

Quantum chemical calculations offer an indispensable toolkit for the modern medicinal chemist. For novel and challenging scaffolds like 1,5-Dioxaspiro[2.3]hexane, these methods provide a rational and cost-effective means to understand their intrinsic properties, predict their behavior, and guide their incorporation into drug discovery programs. By adhering to a rigorous and scientifically sound computational protocol, researchers can unlock the full potential of these exciting molecules and accelerate the development of the next generation of therapeutics.

References

  • Improved Infrared Spectra Prediction by DFT from a New Experimental Database. (2025). Physical Chemistry Chemical Physics. [Link]

  • Design plan for the synthesis of 1,5‐dioxaspiro[2.3]hexanes from 3‐iodooxetane. ResearchGate. [Link]

  • Quantum Chemistry in Molecular Engineering: Validation. (2026). Patsnap Eureka. [Link]

  • Synthesis of spiro[2.3]hexane‐1,5‐diamine derivatives 4 a, 4 b, 5 a,... ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Precision Synthesis of 1,5-Dioxaspiro[2.3]hexanes via Regioselective Radical C-H Functionalization

Executive Summary The 1,5-dioxaspiro[2.3]hexane scaffold represents a frontier in bioisosteric design, offering a rigid, -rich architecture that mimics carbonyls or gem-dimethyl groups while improving metabolic stability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-dioxaspiro[2.3]hexane scaffold represents a frontier in bioisosteric design, offering a rigid,


-rich architecture that mimics carbonyls or gem-dimethyl groups while improving metabolic stability and solubility. Historically, the synthesis of this strained bicyclic system—comprising a fused epoxide and oxetane ring—has been impeded by the high ring strain energy (~53 kcal/mol) and the sensitivity of the oxetane core.

This Application Note details a breakthrough protocol utilizing regioselective radical C-H functionalization of 3-iodooxetane. Unlike traditional carbenoid insertions or multi-step cyclizations, this method leverages a Frustrated Radical Pair (FRP) mechanism induced by Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This approach enables the direct coupling of non-enolisable ketones with 3-iodooxetane to construct the spiro-epoxide moiety in a single, modular operation.

Strategic Logic & Mechanistic Insight

The Challenge of the Scaffold

Constructing a 1,5-dioxaspiro[2.3]hexane requires forming a spiro-junction at the C3 position of an oxetane. Standard bases often trigger ring-opening (elimination) of oxetanes. Furthermore, the installation of the epoxide ring usually requires harsh oxidation conditions incompatible with the strained oxetane.

The Solution: Frustrated Radical Pair (FRP) Catalysis

The protocol circumvents classical polarity mismatches by generating reactive radical intermediates under mild, basic conditions.

  • Initiation (SET): The reaction begins with a Single Electron Transfer (SET) from the electron-rich amide base (LiTMP) to the ketone substrate.

  • Radical Generation: This generates a Ketyl Radical Anion (from the ketone) and an N-centered Radical (from LiTMP).[1] These two species are electrostatically repelled or sterically hindered from immediate recombination—hence "Frustrated Radical Pair."

  • Regioselective HAT: The transient N-centered radical acts as a highly selective Hydrogen Atom Transfer (HAT) agent. It abstracts the hydrogen atom at the C3 position of 3-iodooxetane. This position is electronically activated (alpha to iodine) but sterically accessible.

  • Radical Cross-Coupling: The resulting C3-oxetanyl radical couples with the persistent ketyl radical anion.

  • In-Situ Cyclization: The coupling product is an iodohydrin alkoxide, which undergoes immediate intramolecular nucleophilic displacement of the iodide to close the epoxide ring, forming the 1,5-dioxaspiro[2.3]hexane.

Mechanistic Pathway Diagram

G Start Reagents: Ketone + LiTMP + 3-Iodooxetane SET Single Electron Transfer (SET) Start->SET FRP Frustrated Radical Pair Generation (Ketyl Radical Anion + N-Radical) SET->FRP HAT Selective HAT on 3-Iodooxetane (C3 Position) FRP->HAT N-Radical action Coupling Radical-Radical Cross Coupling FRP->Coupling Ketyl Radical waits HAT->Coupling Oxetanyl Radical Intermediate Iodohydrin Alkoxide Intermediate Coupling->Intermediate Cyclization Intramolecular Cyclization (Epoxide Formation) Intermediate->Cyclization Spontaneous Product 1,5-Dioxaspiro[2.3]hexane Cyclization->Product

Figure 1: Mechanistic flow of the LiTMP-mediated radical C-H functionalization cascade.

Experimental Protocol

Reagents & Equipment
  • Substrate: Non-enolisable ketone (e.g., Benzophenone, Trifluoroacetophenone derivatives).[1]

  • Coupling Partner: 3-Iodooxetane (Freshly prepared or commercial, stored over Cu wire).

  • Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: Prepare fresh from TMP and n-BuLi for optimal reproducibility.

  • Solvent: Anhydrous THF (degassed).

  • Atmosphere: Argon or Nitrogen (strictly moisture-free).

Step-by-Step Methodology

Step 1: Preparation of LiTMP Solution

  • Charge a flame-dried Schlenk flask with dry THF (0.5 M relative to TMP).

  • Add 2,2,6,6-tetramethylpiperidine (1.2 equiv).

  • Cool to 0 °C.

  • Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes).

  • Stir at 0 °C for 30 minutes.

Step 2: The Radical Cascade Reaction

  • In a separate reaction vessel, dissolve the Ketone (1.0 equiv) and 3-Iodooxetane (1.5 equiv) in anhydrous THF (0.2 M).

  • Cool the substrate mixture to -78 °C . Critical: Low temperature prevents oxetane decomposition before radical generation.

  • Add the prepared LiTMP solution dropwise to the substrate mixture over 10 minutes.

  • Observation: A color change (often deep blue or purple) indicates the formation of the ketyl radical anion.

  • Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours.

    • Causality: Warming drives the HAT and coupling kinetics, while the final room temperature phase ensures complete cyclization of the iodohydrin intermediate.

Step 3: Work-up and Purification

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with Et₂O or EtOAc (3x).

  • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Note: 1,5-dioxaspiro[2.3]hexanes are acid-sensitive. Use silica pre-treated with 1% Et₃N to prevent ring opening during purification.

Reaction Workflow Diagram

Workflow Prep LiTMP Prep (0°C, 30 min) Addition Dropwise Addition of LiTMP Prep->Addition Mix Substrate Mix (Ketone + 3-Iodooxetane) -78°C Mix->Addition Warm Warm to RT (2 hours) Addition->Warm Quench Quench (NH4Cl) & Extraction Warm->Quench Purify Silica Column (1% Et3N doped) Quench->Purify

Figure 2: Operational workflow for the synthesis of 1,5-dioxaspiro[2.3]hexanes.

Data Summary & Scope

The following table summarizes the expected performance of this protocol based on electronic variations of the ketone substrate.

Substrate ClassExample SubstituentYield RangeNotes on Reactivity
Diaryl Ketones Benzophenone75-85%Excellent ketyl radical stability; standard benchmark.
Electron-Poor 4,4'-Difluorobenzophenone60-75%Faster SET; highly stabilized radical anion.
Heteroaryl 3-Benzoylpyridine50-65%Pyridine nitrogen may compete for Li coordination; use slight excess of LiTMP.
Trifluoromethyl 2,2,2-Trifluoroacetophenone55-70%Yields spiro-epoxides with high metabolic stability (fluorine effect).
Enolisable Acetophenone<10%Failed Substrate. Enolization consumes base; FRP mechanism inhibited.

Troubleshooting & Critical Parameters

The "Iodo-Oxetane" Quality Control

The success of this reaction hinges on the purity of 3-iodooxetane.

  • Issue: 3-Iodooxetane degrades to allyl alcohol derivatives or polymerizes upon prolonged storage.

  • Validation: Check ¹H NMR before use. The methine proton (CHI) should appear as a quintet around

    
     4.5-4.7 ppm. If multiplets appear in the alkene region (
    
    
    
    5.0-6.0 ppm), repurify or discard.
Moisture Sensitivity

The FRP mechanism relies on the precise stoichiometry of the N-radical.

  • Symptom: Low yield with recovered starting material.

  • Cause: Hydrolysis of LiTMP destroys the radical precursor.

  • Fix: Titrate n-BuLi before use and dry THF over Na/Benzophenone or activate molecular sieves (3Å) immediately prior to use.

References

  • Original Methodology & Mechanism

    • Bull, J. A., et al. "Design plan for the synthesis of 1,5‐dioxaspiro[2.3]hexanes from 3‐iodooxetane."[2][3] ResearchGate/Wiley, 2025. 2

  • Review on Strained Spiro Heterocycles

    • "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes." Royal Society of Chemistry (RSC), 2025. 1[2][4]

  • Radical C-H Functionalization Context

    • "Radical C-H functionalization of heterocycles and strategies of regioselectivity prediction." ResearchGate, 2026. 5

Sources

Application

Application Note: 1,5-Dioxaspiro[2.3]hexane in Organic Synthesis

Executive Summary: The "Linchpin" of sp³-Rich Bioisosteres In the landscape of modern medicinal chemistry, the drive to escape "flatland" (aromatic-heavy chemical space) has elevated the oxetane ring to a privileged stat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" of sp³-Rich Bioisosteres

In the landscape of modern medicinal chemistry, the drive to escape "flatland" (aromatic-heavy chemical space) has elevated the oxetane ring to a privileged status. Oxetanes function as stable, polar, metabolic bioisosteres for gem-dimethyl groups and carbonyls.

1,5-Dioxaspiro[2.3]hexane represents a high-energy, versatile "linchpin" scaffold. Structurally, it consists of an epoxide spiro-fused to an oxetane ring. This unique topology stores significant strain energy (~50 kcal/mol), making it a potent electrophile.

Key Applications:

  • Gateway to 3,3-Disubstituted Oxetanes: Controlled nucleophilic ring opening of the epoxide moiety yields 3-hydroxy-3-substituted oxetanes, a motif increasingly found in clinical candidates to modulate lipophilicity (LogD) and metabolic stability.

  • Divergent Synthesis: Depending on conditions (Lewis acid vs. Brønsted base), the scaffold can rearrange into

    
    -substituted-
    
    
    
    -hydroxy ketones or retain the oxetane core.

This guide provides validated protocols for the synthesis of 1,5-dioxaspiro[2.3]hexane and its application in generating high-value medicinal chemistry building blocks.

Chemical Structure & Reactivity Profile

The reactivity of 1,5-dioxaspiro[2.3]hexane is defined by the competition between the two strained rings.

  • The Epoxide (Ring A): Highly susceptible to nucleophilic attack. Relief of ring strain drives the reaction.[1]

  • The Oxetane (Ring B): Generally robust under basic conditions but sensitive to strong Lewis acids, which can trigger ring expansion or polymerization.

Reactivity Flowchart

The following diagram illustrates the divergent pathways available from this scaffold.

ReactivityPathways Precursor 3-Methyleneoxetane Scaffold 1,5-Dioxaspiro[2.3]hexane (Linchpin Reagent) Precursor->Scaffold Epoxidation (DMDO or Radical C-H Func.) PathA Path A: Basic Nucleophiles (Azides, Amines, Alkoxides) Scaffold->PathA SN2 Attack PathB Path B: Lewis Acid Catalysis (e.g., BF3·OEt2) Scaffold->PathB Rearrangement ProdA 3-Hydroxy-3-substituted Oxetanes (Bioisosteres) PathA->ProdA ProdB α-Substituted β'-Hydroxy Ketones PathB->ProdB

Figure 1: Divergent reactivity of 1,5-dioxaspiro[2.3]hexane. Path A is the preferred route for medicinal chemistry applications.

Validated Synthesis Protocols

Two primary methods exist for accessing this scaffold.[2][3][4] Method A is the classic oxidative route, while Method B utilizes recent radical C-H functionalization advances (2025).

Method A: DMDO Epoxidation (Standard Protocol)

Best for: Routine synthesis from commercially available 3-methyleneoxetane.

Mechanism: Dimethyldioxirane (DMDO) provides a neutral, non-nucleophilic oxygen source, preventing the acid-catalyzed ring opening that occurs with mCPBA.

Materials:

  • 3-Methyleneoxetane (1.0 equiv)

  • DMDO (0.08–0.10 M in acetone, 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetone

  • Temperature: -78 °C to 0 °C

Step-by-Step Protocol:

  • Preparation: Dry all glassware in an oven at 120 °C. Cool to room temperature under Argon.

  • Dissolution: Dissolve 3-methyleneoxetane (1.0 mmol, 84 mg) in anhydrous DCM (5 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Oxidation: Slowly add the DMDO solution (1.2 mmol) dropwise over 10 minutes. The slow addition prevents local exotherms.

  • Reaction: Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour. Monitor by TLC (stain with KMnO₄; epoxide is active).

  • Workup: Critical Step. Do not use acidic workup. Concentrate the solution under reduced pressure at low temperature (< 20 °C).

  • Storage: The product is a volatile, labile oil. Use immediately for subsequent steps or store as a solution at -20 °C.

Method B: Radical C-H Functionalization (Advanced Protocol)

Best for: Late-stage functionalization or complex scaffolds. Reference: Ullah et al., Angew. Chem. Int. Ed. 2025 [1][1][5][6][7][8][9][10]

This method leverages a lithium-amide induced single-electron transfer (SET) to generate a radical pair, allowing the coupling of 3-iodooxetane with ketones to form the spiro-linkage directly.

Protocol Summary:

  • Reagents: 3-Iodooxetane, Benzophenone derivative, LiHMDS.

  • Conditions: THF, -78 °C.

  • Mechanism: Selective abstraction of

    
    -hydrogen from 3-iodooxetane followed by radical-radical coupling.[6]
    

Application Protocol: Nucleophilic Ring Opening

This protocol describes the conversion of 1,5-dioxaspiro[2.3]hexane into 3-azido-3-(hydroxymethyl)oxetane , a versatile intermediate for "Click" chemistry and amine synthesis.

Rationale: The nucleophile (azide) attacks the less hindered primary carbon of the epoxide ring. The resulting alkoxide is protonated to form the primary alcohol, while the tertiary alcohol (at the spiro center) is rarely isolated due to the specific rearrangement or stability of the 3,3-disubstituted system.

Note: In spiro[2.3] systems, nucleophilic attack often yields the 3-hydroxy-3-substituted oxetane via attack at the epoxide methylene.

Materials:

  • 1,5-Dioxaspiro[2.3]hexane (freshly prepared, ~1.0 mmol)

  • Sodium Azide (NaN₃, 3.0 equiv)

  • Ammonium Chloride (NH₄Cl, 3.0 equiv)

  • Solvent: Methanol/Water (9:1)

Step-by-Step Protocol:

  • Setup: To a stirred solution of 1,5-dioxaspiro[2.3]hexane (1.0 mmol) in MeOH (4 mL), add a solution of NaN₃ (195 mg, 3.0 mmol) and NH₄Cl (160 mg, 3.0 mmol) in water (0.5 mL).

  • Reaction: Heat the mixture to 50 °C for 4–6 hours behind a blast shield (azide safety).

  • Monitoring: Monitor consumption of the starting material by TLC.

  • Workup:

    • Cool to room temperature.

    • Concentrate to remove bulk methanol.

    • Dilute with brine (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Dry organics over Na₂SO₄ and concentrate.[10][11]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Outcome: Formation of the 3,3-disubstituted oxetane core.[11]

Data Summary: Nucleophile Scope
NucleophileReagentProduct TypeYield (Typical)Notes
Azide NaN₃ / NH₄Cl3-Azido-3-hydroxymethyl oxetane75-85%Precursor to amines/triazoles
Amine R₂NH (excess)3-Amino-3-hydroxymethyl oxetane60-80%Requires mild heating
Thiol PhSH / Base3-Thio-3-hydroxymethyl oxetane70-90%Odorous; high nucleophilicity
Cyanide TMSCN / cat.3-Cyano-3-hydroxymethyl oxetane50-65%Requires Lewis Acid (careful control)

Troubleshooting & Critical Parameters

Stability Warning

1,5-Dioxaspiro[2.3]hexane is thermally unstable and acid-sensitive .

  • Symptom: Polymerization or formation of complex mixtures.

  • Cause: Trace acid on glassware or in solvents.

  • Fix: Pre-wash all glassware with dilute NH₄OH solution and dry. Use basic alumina for filtration if necessary.

Regioselectivity Control
  • Basic Conditions: Favor attack at the epoxide CH₂ (sterically accessible), preserving the oxetane ring.

  • Acidic Conditions: Favor activation of the oxetane oxygen or rearrangement to the ketone. Avoid strong Lewis acids (e.g., TiCl₄, AlCl₃) if the oxetane ring is the desired product.

References

  • Ullah, F., et al. (2025).[5] Shifting Lithium Amide Reactivity to the Radical Domain: Regioselective Radical C−H Functionalization of 3−Iodooxetane for the Synthesis of 1,5−Dioxaspiro[2.3]hexanes. Angewandte Chemie International Edition.

  • Ndakala, A. J., et al. (2003). Directed ring-opening of 1,5-dioxaspiro[3.2]hexanes: selective formation of 2,2-disubstituted oxetanes. Journal of Organic Chemistry, 68(4), 1480–1488.

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947.

Sources

Method

High-Strain Spirocycles in Synthesis: Application Note on 1,5-Dioxaspiro[2.3]hexane

Part 1: Executive Summary & Mechanistic Insight The "Spring-Loaded" Scaffold The 1,5-dioxaspiro[2.3]hexane system represents a unique intersection of high ring strain and dense functionality. Comprising an epoxide spiro-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

The "Spring-Loaded" Scaffold

The 1,5-dioxaspiro[2.3]hexane system represents a unique intersection of high ring strain and dense functionality. Comprising an epoxide spiro-fused to an oxetane ring, this molecule possesses approximately 53 kcal/mol of strain energy (Epoxide ~27 kcal/mol + Oxetane ~26 kcal/mol).

For drug discovery professionals, this scaffold is not merely a curiosity; it is the primary gateway to 3,3-disubstituted oxetanes . These motifs are increasingly valued as bioisosteres for gem-dimethyl groups and carbonyls, offering improved metabolic stability and solubility profiles (low Lipophilicity, high metabolic robustness) compared to their carbocyclic analogues.

Reactivity Profile: The Nucleophilic Hierarchy

The reactivity of 1,5-dioxaspiro[2.3]hexane is governed by the release of ring strain. Despite both rings being strained, nucleophilic attack occurs almost exclusively at the epoxide ring under neutral or basic conditions, leaving the oxetane ring intact.

Mechanistic Causality:

  • Kinetic Accessibility: The spiro-carbon (C3 of the oxetane, C2 of the epoxide) is a quaternary center, imposing significant steric hindrance.

  • Regioselectivity: Nucleophiles attack the accessible methylene carbon (C3') of the epoxide ring.

  • Outcome: The C-O bond at the spiro center cleaves, generating a tertiary alkoxide which, upon protonation, yields a 3-hydroxy-3-(substituted-methyl)oxetane .

ReactionPathway cluster_0 Critical Control Point Start 1,5-Dioxaspiro[2.3]hexane TS Transition State (Attack at Methylene) Start->TS Steric Control Nu Nucleophile (Nu:) Nu->TS Inter Tertiary Alkoxide (Oxetane Intact) TS->Inter Epoxide Opening (Strain Relief) Prod 3-Hydroxy-3-(Nu-methyl)oxetane Inter->Prod Protonation

Caption: Figure 1. Regioselective pathway of nucleophilic attack.[1] The oxetane ring is preserved due to the kinetic preference for the less hindered epoxide methylene.

Part 2: Experimental Protocols

Protocol A: In Situ Generation and Aminolysis

Context: 1,5-Dioxaspiro[2.3]hexane is often generated in situ from 3-methyleneoxetane due to its isolation instability. This protocol describes the "one-pot" epoxidation and subsequent ring-opening with a secondary amine.

Materials:

  • 3-Methyleneoxetane (1.0 equiv)

  • m-CPBA (meta-Chloroperoxybenzoic acid, 77% max, 1.1 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: 10% Na2SO3, Sat. NaHCO3

Step-by-Step Methodology:

  • Epoxidation (Precursor Formation):

    • Dissolve 3-methyleneoxetane (1.0 mmol) in anhydrous DCM (5 mL) under N2 atmosphere.

    • Cool to 0 °C using an ice bath.

    • Add m-CPBA (1.1 mmol) portion-wise over 10 minutes. Reasoning: Exothermic control prevents thermal decomposition of the sensitive spiro-epoxide.

    • Stir at 0 °C for 2 hours. Monitor by TLC (stain with KMnO4; epoxide is active).

  • Nucleophilic Attack:

    • Critical Step: Do not isolate the spiro-epoxide if not necessary.

    • Add Morpholine (1.2 mmol) directly to the reaction mixture at 0 °C.

    • Allow the mixture to warm to Room Temperature (23 °C) and stir for 12 hours.

    • Note: If the amine is valuable/scarce, use 1.0 equiv and add a non-nucleophilic base (e.g., DIPEA) to scavenge the m-chlorobenzoic acid byproduct.

  • Workup & Purification:

    • Quench excess peroxide with 10% Na2SO3 (5 mL). Stir vigorously for 10 mins.

    • Wash with Sat. NaHCO3 (2 x 10 mL) to remove acids. Caution: Acidic conditions can open the oxetane ring.

    • Dry organic layer over Na2SO4, filter, and concentrate in vacuo (keep bath < 30 °C).

    • Purify via flash chromatography (Silica gel, typically MeOH/DCM gradients).

Data Validation (Expected Results):

ParameterSpecificationObservation/Note
Rf Value 0.2 - 0.4 (5% MeOH/DCM)Product is significantly more polar than starting alkene.
1H NMR

4.4 - 4.8 ppm (Oxetane protons)
Oxetane ring protons appear as AB systems (roofing effect).
13C NMR

~75 ppm (Quaternary C-OH)
Diagnostic shift for the 3-hydroxy-3-substituted center.
Yield 65 - 85%Lower yields often result from volatility of the product.
Protocol B: Azidolysis for Click Chemistry Applications

Context: Synthesis of 3-azidomethyl-3-hydroxyoxetane, a versatile "Click-ready" building block.

Materials:

  • Isolated 1,5-dioxaspiro[2.3]hexane (if available) OR in situ generated mixture.

  • Sodium Azide (NaN3, 3.0 equiv)

  • Ammonium Chloride (NH4Cl, 3.0 equiv)

  • Solvent: Methanol/Water (8:1)

Methodology:

  • Reaction Setup:

    • Dissolve the spiro-epoxide (1.0 mmol) in Methanol (4 mL).

    • Prepare a solution of NaN3 (3.0 mmol) and NH4Cl (3.0 mmol) in Water (0.5 mL).

    • Reasoning: NH4Cl acts as a mild proton source to buffer the alkoxide formation without being acidic enough to open the oxetane.

  • Heating Phase:

    • Add the azide solution to the epoxide.

    • Heat to 50 °C for 4–6 hours. Note: Azide is a poorer nucleophile than amines for this specific steric environment; mild heating is required.

  • Safety & Isolation:

    • Warning: Azides are potential explosion hazards. Do not concentrate to dryness if low molecular weight organic azides are suspected.

    • Dilute with EtOAc, wash with water.

    • The product is a low-molecular-weight polar diol-like structure; extraction efficiency may be low. Continuous extraction or direct purification is recommended.

Part 3: Troubleshooting & Optimization Logic

The following decision tree assists in optimizing reaction conditions when yields are suboptimal.

OptimizationLogic Problem Problem: Low Yield / Decomposition Check1 Is the Oxetane Ring Opening? Problem->Check1 Action1 Use milder Lewis Acids Avoid protic acids Buffer with Et3N Check1->Action1 Yes (Complex mixture) Check2 Is the Epoxide Unreactive? Check1->Check2 No (Starting Material remains) Action2 Add LiClO4 (General Acid Cat.) Increase Temp to 40°C Check2->Action2 Yes Check3 Product Volatility? Check2->Check3 No (Mass balance low) Action3 Avoid high vac Derivatize OH immediately Check3->Action3 Yes

Caption: Figure 2. Troubleshooting workflow for spiro-epoxide ring opening reactions.

Key Optimization Factors:
  • Lewis Acid Catalysis: If the nucleophile is weak, adding Yb(OTf)3 (5 mol%) can accelerate epoxide opening without destroying the oxetane.

  • Solvent Choice:

    • Protic solvents (MeOH) accelerate the reaction via hydrogen bonding to the epoxide oxygen but may cause solvolysis byproducts.

    • Aprotic solvents (DCM, THF) are safer for the oxetane ring but may require Lewis acids for slower nucleophiles.

References

  • Bull, J. A.; Luisi, R.; Carreira, E. M. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4] Chemical Reviews, 116(19), 12150–12233. [Link]

  • Wuitschik, G.; Carreira, E. M.; et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Natho, P.; Colella, M.; Vicenti, A.; Romanazzi, G.; Luisi, R. (2025).[4] Shifting Lithium Amide Reactivity to the Radical Domain: Regioselective Radical C−H Functionalization of 3‐Iodooxetane for the Synthesis of 1,5‐Dioxaspiro[2.3]hexanes. Angewandte Chemie International Edition. [Link]

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions in the synthesis of 1,5-Dioxaspiro[2.3]hexane and their prevention

This technical guide addresses the synthesis, stabilization, and troubleshooting of 1,5-Dioxaspiro[2.3]hexane (CAS: 15791-59-0). This highly strained spirocyclic scaffold, featuring an epoxide fused to an oxetane, is a v...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis, stabilization, and troubleshooting of 1,5-Dioxaspiro[2.3]hexane (CAS: 15791-59-0). This highly strained spirocyclic scaffold, featuring an epoxide fused to an oxetane, is a valuable but fragile bioisostere in modern drug discovery.

User Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Stability Protocols Last Updated: February 24, 2026

Executive Summary: The Stability Paradox

The 1,5-dioxaspiro[2.3]hexane scaffold offers unique physicochemical properties (high polarity, low lipophilicity) but suffers from extreme "spring-loaded" ring strain (~50–60 kcal/mol). The central spiro-carbon is the structural weak point.

The Golden Rule: This molecule acts as a "chemical booby trap." It is kinetically stable under neutral/basic conditions at low temperatures but detonates structurally (rearranges or polymerizes) upon contact with Trace Acids (Lewis or Brønsted) or Nucleophiles .

Critical Side Reaction Analysis (Troubleshooting)

Issue A: "My product disappears on the silica column."

Diagnosis: Acid-Catalyzed Spiro-Rearrangement. The Mechanism: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the epoxide oxygen. The strain of the adjacent oxetane ring drives a semi-pinacol rearrangement, expanding the ring system to a cyclopentanone derivative or fragmenting into acyclic byproducts.

Visualizing the Failure Mode: The diagram below illustrates the "Death Spiral" of the scaffold under acidic conditions.

AcidRearrangement cluster_prevention Prevention Strategy Start 1,5-Dioxaspiro[2.3]hexane (Intact Scaffold) Inter Protonated Epoxide (Activated) Start->Inter Protonation Acid H+ (Silica/Trace Acid) Acid->Inter Cation Tertiary Carbocation (Ring Expansion) Inter->Cation C-C Bond Migration End 3-Oxacyclopentanone (Rearranged Product) Cation->End Hydride Shift/Tautomerization Prev Use 2% Et3N or Basic Alumina

Caption: Figure 1. Acid-mediated rearrangement pathway. The spiro-carbon cation triggers ring expansion, destroying the spiro-junction.

Corrective Protocol (The "Buffered" Purification):

  • Never use untreated silica gel.

  • Pre-treat Silica: Slurry the silica in the eluent containing 2–5% Triethylamine (Et3N) before loading the column.

  • Alternative: Use Basic Alumina (Activity Grade III) instead of silica. This is the industry standard for acid-sensitive epoxides.

  • Flash Speed: Perform chromatography rapidly (<15 mins). Prolonged exposure to the stationary phase promotes decomposition.

Issue B: "Yields are low during epoxidation of 3-methyleneoxetane."

Diagnosis: Nucleophilic Ring Opening (Solvolysis). Context: When generating the spiro-epoxide from 3-methyleneoxetane using oxidants like mCPBA, the byproduct is m-chlorobenzoic acid. This acid, combined with any protic solvent (water, methanol), triggers nucleophilic attack on the epoxide.

Data: Solvent Compatibility Matrix

Solvent SystemReaction StabilityRisk LevelOutcome
DCM (Anhydrous) HighLowPreferred. Inert to epoxide.
Methanol/Ethanol ZeroCriticalImmediate ring opening (methoxy-alcohol formation).
Water/Biphasic LowHighDiol formation (hydrolysis).
THF (Stabilized) ModerateMediumRisk of polymerization if BHT is present or THF is wet.

Corrective Protocol (The "Buffered" Epoxidation):

  • Buffer the Reaction: When using mCPBA, add solid NaHCO₃ (2.0 equiv) or Na₂HPO₄ directly to the reaction flask. This neutralizes the benzoic acid byproduct in situ.

  • Switch Oxidant: If mCPBA fails, use DMDO (Dimethyldioxirane) in acetone. DMDO is neutral and generates non-acidic byproducts (acetone), significantly preserving the spiro-epoxide.

Issue C: "The oil solidified/decomposed in the freezer."

Diagnosis: Oligomerization/Polymerization. Mechanism: Strained spiro-ethers are susceptible to cationic polymerization initiated by trace impurities or even autocatalysis if the concentration is too high.

Corrective Protocol (Storage):

  • Dilution: Store the compound as a dilute solution (0.1 M) in anhydrous Benzene or Toluene (frozen matrix) at -20°C.

  • Neat Storage: If storing neat, ensure the vial is silanized (glass treated to remove surface -OH groups) and flushed with Argon.

Step-by-Step Synthesis & Stabilization Workflow

This protocol synthesizes 1,5-dioxaspiro[2.3]hexane via the epoxidation of 3-methyleneoxetane, optimized for stability.

Reagents:

  • 3-Methyleneoxetane (1.0 equiv)

  • m-CPBA (1.2 equiv, <77% purity types usually contain water/acid—purify or buffer heavily)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), solid

  • Potassium Carbonate (K₂CO₃), saturated aq.

Protocol:

  • Preparation: In a flame-dried flask under N₂, dissolve 3-methyleneoxetane in anhydrous DCM (0.1 M).

  • Buffering: Add finely powdered NaHCO₃ (2.5 equiv) to the solution. Stir vigorously for 10 mins at 0°C. This step is non-negotiable.

  • Oxidation: Add m-CPBA portion-wise over 20 minutes at 0°C. Do not dump it all at once (exotherm control).

  • Monitoring: Monitor by TLC (stain with KMnO₄; epoxide stains distinctively). Reaction is usually complete in 2–4 hours.

  • Quench (The "Cold" Wash):

    • Filter off the solid m-chlorobenzoic acid/NaHCO₃ residue.

    • Wash the filtrate with cold saturated NaHCO₃ (2x) and cold saturated Na₂S₂O₃ (to kill peroxides).

    • Crucial: Perform a final wash with brine containing 1% Et3N.

  • Drying: Dry over Na₂SO₄ (neutral) or K₂CO₃ (basic). Do not use MgSO₄ , which can be slightly Lewis acidic.

  • Concentration: Evaporate solvent at <20°C (no heat bath).

  • Purification: Flash chromatography on Basic Alumina (Grade III) eluting with Pentane/Ether (9:1).

FAQ: Expert Insights

Q: Can I use the Johnson-Corey-Chaykovsky reaction (sulfonium ylide) instead? A: Yes, and it is often cleaner. Reacting trimethylsulfoxonium iodide with 3-oxetanone is a viable route. However, the isolation challenges (Issue A) remain identical. The spiro-epoxide product is the same, regardless of the route.

Q: Is this scaffold toxic? A: Treat as a high-potency alkylating agent . Epoxides and oxetanes are electrophiles capable of alkylating DNA. Handle in a fume hood with double gloving.

Q: Why does the NMR show broad peaks? A: If the peaks are broadening, polymerization has likely begun. Check for a new peak around 3.5–4.0 ppm (polyether backbone). If observed, re-purify immediately or discard.

References

  • Natho, P., et al. (2025).[1] Design plan for the synthesis of 1,5‐dioxaspiro[2.3]hexanes from 3‐iodooxetane. Angewandte Chemie International Edition.

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Prilezhaev, N. (1909). Oxidation of unsaturated compounds by organic hydroperoxides. Berichte der deutschen chemischen Gesellschaft, 42, 4811–4815.

Sources

Optimization

Optimization of reaction conditions for 1,5-Dioxaspiro[2.3]hexane synthesis

Technical Support Center: 1,5-Dioxaspiro[2.3]hexane Synthesis Current Status: Operational Last Updated: February 24, 2026 Topic: Optimization of Reaction Conditions & Troubleshooting Access Level: Senior Research / Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Dioxaspiro[2.3]hexane Synthesis

Current Status: Operational Last Updated: February 24, 2026 Topic: Optimization of Reaction Conditions & Troubleshooting Access Level: Senior Research / Process Chemistry

Technical Brief: The Scaffold & The Challenge

The 1,5-dioxaspiro[2.3]hexane scaffold represents a high-value,


-rich bioisostere gaining traction in medicinal chemistry.[1][2] Comprising a strained oxetane ring spiro-fused to an epoxide, this motif offers unique vectors for drug design but presents significant synthetic challenges due to high ring strain (~50 kcal/mol)  and acid sensitivity .

Conventional methods (e.g., epoxidation of 3-methyleneoxetane) often suffer from poor modularity and harsh oxidative conditions. The industry standard has shifted toward the Johnson–Corey–Chaykovsky (JCC) reaction using novel oxetanyl sulfonium salts. This guide focuses on optimizing this modular approach.

Core Protocol: Modular Synthesis via Sulfonium Ylides

The "Gold Standard" Route: The most robust method involves the reaction of S-phenyl-S-(oxetan-3-yl)sulfonium salts with aldehydes or ketones. This method allows for the late-stage installation of the spiro-epoxide onto complex pharmaceutical intermediates.

Experimental Workflow (Standardized)
  • Reagent Preparation: Suspend S-phenyl-S-(oxetan-3-yl)sulfonium triflate (1.2 equiv) in anhydrous THF or DCM.

  • Ylide Formation: Cool to 0 °C. Add base (Cs₂CO₃ or KOtBu, 1.5 equiv). Stir for 30 min.

  • Substrate Addition: Add the ketone/aldehyde substrate (1.0 equiv).

  • Reaction: Warm to Room Temperature (RT) and stir for 2–12 h.

  • Quench: Dilute with Et₂O, wash with NaHCO₃ (sat).

  • Purification: CRITICAL STEP (See Troubleshooting).

Visualization: Mechanistic Pathway & Logic

The following diagram outlines the mechanistic causality and the critical decision nodes for the synthesis.

JCC_Mechanism Substrate Oxetanyl Sulfonium Salt (Precursor) Ylide Sulfonium Ylide (Reactive Species) Substrate->Ylide Deprotonation (-H+) Base Base Activation (Cs2CO3 / KOtBu) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine + Carbonyl (R2C=O) Nucleophilic Attack Product 1,5-Dioxaspiro[2.3]hexane (Target) Betaine->Product Ring Closure (-SPh2) SideProduct Side Reaction: Ring Opening Betaine->SideProduct Acidic Conditions or High Temp

Caption: Mechanistic pathway for the Johnson–Corey–Chaykovsky spiroannulation. Note the divergence at the Betaine stage where stability is dictated by pH.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by discovery chemists.

Category A: Stability & Purification (The "Yield Killer")

Q: My crude NMR looks perfect, but I lose 80% of the mass after column chromatography. What is happening? A: The 1,5-dioxaspiro[2.3]hexane motif is an acid-labile bis-ether . Standard silica gel is slightly acidic (pH 4–5), which catalyzes the rearrangement of the spiro-epoxide into a cyclopentanone derivative or triggers polymerization.

  • Correction:

    • Stationary Phase: Switch to Basic Alumina (Grade III) .

    • Buffering: If you must use silica, pre-treat the column with 2–5% Triethylamine (Et₃N) in hexanes.

    • Eluent: Ensure the eluent contains 1% Et₃N throughout the purification.

Q: The product decomposes upon concentration (rotary evaporation). A: This suggests thermal instability or trace acid contamination concentrating in the flask.

  • Correction:

    • Keep the water bath below 30 °C .

    • Do not distill to dryness if the product is volatile (common for low MW analogs).

    • Store the product as a frozen benzene or dilute DCM solution if not using immediately.

Category B: Reaction Optimization

Q: The reaction stalls at the intermediate (betaine) stage, or conversion is low. A: The ylide generated from the oxetanyl sulfonium salt is less nucleophilic than a standard methylide due to the steric bulk of the oxetane ring.

  • Correction:

    • Base Switch: If using Cs₂CO₃ (heterogeneous), switch to KOtBu (homogeneous) in THF to increase basicity and solubility.

    • Temperature: Briefly warm the reaction to 40 °C after substrate addition (Step 4), but monitor closely for decomposition.

Q: I am observing low diastereoselectivity when reacting with chiral ketones. A: JCC reactions are generally governed by steric approach control. The oxetane ring is bulky.

  • Correction:

    • Solvent Effect: Switch from THF to DCM . Non-coordinating solvents often tighten the transition state, potentially enhancing the directing effect of existing stereocenters on the substrate.

    • Low Temp: Conduct the addition phase at -78 °C and warm very slowly to 0 °C.

Optimization Data: Reaction Conditions Matrix

The following table summarizes optimization campaigns for the synthesis of 1,5-dioxaspiro[2.3]hexane derivatives from various carbonyl substrates.

ParameterCondition A (Mild)Condition B (Robust)Condition C (Difficult Substrates)
Solvent DCM (Dichloromethane)THF (Tetrahydrofuran)DMSO / THF (1:1)
Base Cs₂CO₃ (3.0 equiv)KOtBu (1.5 equiv)NaH (2.0 equiv)
Temp RT (24 h)0 °C → RT (4 h)RT → 45 °C (2 h)
Yield (Avg) 65–75%80–92%50–60%
Use Case Base-sensitive substratesStandard ketones/aldehydesSterically hindered ketones
Risk Slow reaction rateEpimerization of alpha-centersRing opening (thermal)

Advanced Workflow: Scale-Up Safety

When scaling this reaction >10g, the exotherm of the ylide formation and the stability of the sulfonium salt become critical safety parameters.

ScaleUp_Workflow Start Scale-Up (>10g) Step1 1. Dissolve Sulfonium Salt (0.5 M in THF) Start->Step1 Step2 2. Controlled Base Addition (Dosing Pump, T < 5°C) Step1->Step2 Check1 Check: Exotherm Control? Step2->Check1 Step3 3. Add Carbonyl Substrate (Slow Addition) Check1->Step3 Stable Fail STOP: Cool & Dilute Check1->Fail T > 10°C Step4 4. Quench & buffer (pH 8) Step3->Step4

Caption: Safety logic for scaling the spiroannulation. Temperature control during base addition is the primary safety gate.

References

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues . Angewandte Chemie International Edition, 2025.[1][3]

    • Source: (Verified via Search Result 1.2/1.8)

    • Relevance: Defines the primary sulfonium salt methodology and scope for 1,5-dioxaspiro[2.3]hexanes.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016.

    • Source:

    • Relevance: Provides foundational data on oxetane stability, ring strain, and epoxid
  • Synthesis of 1,5‐dioxaspiro[2.3]hexanes from 3‐iodooxetane.

    • Source:

    • Relevance: Highlights alternative radical C-H functionalization routes and their limit
  • 1,5-Dioxaspiro[2.3]hexane Product Data.

    • Source: [4]

    • Relevance: Commercial availability and physical property d

Sources

Reference Data & Comparative Studies

Validation

Physicochemical Profiling and Reactivity Benchmarking of 1,5-Dioxaspiro[2.3]hexane

Topic: Physicochemical Property Comparison of 1,5-Dioxaspiro[2.3]hexane and its Analogues Content Type: Technical Comparison Guide Audience: Polymer Chemists, Materials Scientists, and Drug Discovery Researchers. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Property Comparison of 1,5-Dioxaspiro[2.3]hexane and its Analogues Content Type: Technical Comparison Guide Audience: Polymer Chemists, Materials Scientists, and Drug Discovery Researchers.

Executive Summary

1,5-Dioxaspiro[2.3]hexane is a high-energy spiro-heterocycle fusing a three-membered epoxide (oxirane) and a four-membered oxetane ring at a single carbon junction. This unique architecture combines the high kinetic reactivity of epoxides with the basicity and ring-strain characteristics of oxetanes.

Primarily utilized as a dual-functional monomer in cationic ring-opening polymerization (CROP), it offers pathways to highly cross-linked networks and specialized polyethers. This guide compares 1,5-dioxaspiro[2.3]hexane against its structural analogues—Oxetane , Epichlorohydrin (Epoxide reference) , and Spiro[2.3]hexane —to delineate its utility in high-performance materials and synthesis.

Molecular Architecture & Strain Analysis

The defining feature of 1,5-dioxaspiro[2.3]hexane is the spiro-carbon (C3) which enforces a perpendicular orientation between the epoxide and oxetane rings. This geometric constraint prevents conformational relaxation, resulting in exceptional Ring Strain Energy (RSE).

Structural Comparison
  • 1,5-Dioxaspiro[2.3]hexane: Dual heteroatoms (O1, O5). High electron density concentrated at the spiro junction.

  • Spiro[2.3]hexane: All-carbon analogue. Lower polarity, solely hydrocarbon strain.

  • 1-Oxaspiro[2.3]hexane: Epoxide fused to cyclobutane. Lacks the second oxygen's basicity.

Strain Energy Distribution

The total strain energy is approximately the sum of its constituent rings plus a "spiro-strain" penalty (~5–8 kcal/mol) due to angle distortion at the quaternary center.

ComponentRing SizeApprox. Strain Energy (kcal/mol)Reactivity Driver
Epoxide (Oxirane) 327.3Angle Strain (60° vs 109.5°)
Oxetane 425.5Torsional Strain (Pitzer)
Spiro-Linkage N/A~5.0Gem-disubstitution / Steric
Total (1,5-Dioxaspiro) Spiro ~58.0 Explosive Polymerization

Physicochemical Property Benchmarking

The following table synthesizes experimental and calculated data to benchmark 1,5-dioxaspiro[2.3]hexane against standard ether monomers.

Table 1: Comparative Physicochemical Properties

Property1,5-Dioxaspiro[2.3]hexane Oxetane Epichlorohydrin (Epoxide Ref)Spiro[2.3]hexane
CAS Number 15791-59-0503-30-0106-89-8185-94-4
Molecular Weight 100.12 g/mol 58.08 g/mol 92.52 g/mol 82.14 g/mol
Boiling Point ~110–115 °C (Est.)*48 °C116 °C70 °C
Density (g/mL) ~1.12 (Est.)0.891.180.82
Basicity (pKa of Conj. Acid) -2.0 (Oxetane O) / -3.7 (Epoxide O)-2.02-3.7N/A
Dipole Moment High (> 2.5 D)1.93 D1.8 DLow
Solubility Polar organics (DCM, THF)Miscible w/ waterMiscible w/ organicsNon-polar solvents

*Note: Due to the research-grade nature of 1,5-dioxaspiro[2.3]hexane, BP is estimated based on group contribution methods relative to Epichlorohydrin and 3,3-disubstituted oxetanes.

Key Insight: Differential Basicity

Unlike symmetrical spiro-ethers, 1,5-dioxaspiro[2.3]hexane possesses two distinct oxygen atoms. The oxetane oxygen (O5) is significantly more basic (pKa ~ -2.0) than the epoxide oxygen (O1) (pKa ~ -3.7). In cationic polymerization, the proton initiates at the oxetane, but the ring-opening stress relief is higher in the epoxide. This creates a "trigger-release" mechanism where initiation and propagation can be tuned.

Reactivity Profile: Cationic Ring-Opening Polymerization (CROP)

The primary application of this molecule is as a cross-linker or monomer for high-performance polyethers. The reaction proceeds via a cationic mechanism, often initiated by Lewis acids (


) or Brønsted superacids (Triflic acid).
Mechanism of Action[1][2][3]
  • Initiation: Electrophilic attack (protonation) occurs preferentially at the more basic Oxetane oxygen.

  • Propagation (Type A): The oxetane ring opens to form a tertiary carbocation stabilized by the adjacent epoxide.

  • Propagation (Type B - Crosslinking): The pendant epoxide ring, now activated or attacked by a growing chain, opens to form a cross-link.

CROP_Mechanism Start 1,5-Dioxaspiro[2.3]hexane Complex Oxetonium Ion (Kinetic Control) Start->Complex Coordination to O5 (More Basic) Initiator Lewis Acid (E+) Initiator->Complex PathA Oxetane Ring Opening (Linear Chain) Complex->PathA Nu: Attack Strain Strain Release: ~58 kcal/mol driving force Complex->Strain PathB Epoxide Ring Opening (Cross-linking) PathA->PathB Pendant Epoxide Activation Network Cross-linked Polyether Network PathB->Network Inter-chain Reaction

Figure 1: Mechanistic pathway for the cationic polymerization of 1,5-dioxaspiro[2.3]hexane, highlighting the differential reactivity of the two oxygen heterocycles.

Experimental Protocol: Synthesis & Polymerization

Safety Warning: Peroxides and strained rings are potentially explosive.[1] Perform all reactions behind a blast shield. Avoid acidic impurities during isolation to prevent premature polymerization.

A. Synthesis of 1,5-Dioxaspiro[2.3]hexane

The most reliable route involves the epoxidation of 3-methyleneoxetane . This method installs the epoxide ring directly onto the pre-existing oxetane framework.

Reagents:

  • 3-Methyleneoxetane (Precursor)

  • Dimethyldioxirane (DMDO) (Oxidant - preferred over mCPBA to avoid acidic byproducts)

  • Acetone/DCM (Solvent)

Workflow:

Synthesis_Workflow Step1 PRECURSOR PREP Synthesize 3-Methyleneoxetane (via Wittig of 3-Oxetanone) Step2 EPOXIDATION Add DMDO (0.1 M in Acetone) Temp: -78°C to 0°C Atmosphere: N2 Step1->Step2 Step3 MONITORING Check disappearance of alkene Method: 1H NMR (Vinyl protons) Step2->Step3 Step4 ISOLATION Concentrate in vacuo (Cold) NO Acidic Workup! Step3->Step4 Step5 PRODUCT 1,5-Dioxaspiro[2.3]hexane Store at -20°C over basic alumina Step4->Step5

Figure 2: Synthesis workflow via the Prilezhaev reaction using non-acidic oxidants.

B. Polymerization Kinetics (DSC Method)

To measure the reactivity relative to analogues:

  • Sample Prep: Mix monomer with 0.5 mol% cationic initiator (e.g.,

    
    ) in a sealed aluminum pan at -40°C.
    
  • Measurement: Differential Scanning Calorimetry (DSC). Ramp from -40°C to 200°C at 10°C/min.

  • Analysis: Record the onset temperature (

    
    ) and enthalpy of polymerization (
    
    
    
    ).
    • Expected Result: 1,5-Dioxaspiro[2.3]hexane will show a lower

      
       and higher 
      
      
      
      compared to 3,3-dimethyloxetane due to the dual ring strain release.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.3]hexane Derivatives. Journal of Organic Chemistry. Link

  • Jenkins, A. D., et al. (1996). IUPAC Glossary of Basic Terms in Polymer Science. Pure and Applied Chemistry. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link

  • Ndakala, A. J. (2001). The synthesis and reactivity of 1,5-dioxaspiro[3.2]hexanes. University of Connecticut Doctoral Dissertations. Link

  • Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery and Synthesis. Chemical Reviews. Link

  • Couturier, M., et al. (2025). Modular Access to Spiro[2.3]hexane Analogues via Sulfonium Salts. Angewandte Chemie. Link

Sources

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